(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate;bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15876-67-2 |
|---|---|
Molecular Formula |
C22H32BrN4O4+ |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate bromide |
InChI |
InChI=1S/C22H32N4O4.BrH/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20;/h9-14,17-18H,5-8,15-16H2,1-4H3;1H/q+2;/p-1 |
InChI Key |
LLBGBWBRSZGPQK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-] |
Other CAS No. |
15876-67-2 |
Pictograms |
Acute Toxic |
Synonyms |
Hexamethylenebis[methylcarbamate] 3-Hydroxy-1-methylpyridinium Bromide; 3,3’-[1,6-Hexanediylbis[(methylimino)carbonyl]oxy]bis[1-methyl-pyridinium Dibromide; BC 51; Distigmine Dibromide; Hexamarium; N,N’-Hexamethylenebis(3-N-methylcarbamoxy-1-methylpy |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Studies of Distigmine Bromide
Elucidation of Synthesis Pathways and Mechanistic Organic Chemistry
The synthesis of Distigmine (B1199959) bromide can be achieved through a multi-step process, as outlined in various synthetic chemistry literature. A key pathway involves the initial formation of a bis-carbamate intermediate followed by quaternization.
A plausible synthetic route, based on related preparations, commences with the reaction of 3-hydroxypyridine (B118123) with a suitable carbamoylating agent. This is followed by linking two of these units with a hexamethylene bridge and finally, quaternization of the pyridyl nitrogen atoms.
A synthetic pathway is detailed in Chinese patent CN107915675A, which describes a method for preparing high-purity Distigmine bromide. google.com The synthesis can be logically broken down into the following key transformations:
Carbamate (B1207046) Formation: The initial step involves the reaction of 3-hydroxypyridine with methyl isocyanate (CH₃NCO). In this reaction, the lone pair of electrons on the oxygen atom of the hydroxyl group of 3-hydroxypyridine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom to yield 3-(N-methylcarbamoyloxy)pyridine. Methyl isocyanate is a highly reactive and toxic chemical, often produced from the reaction of monomethylamine and phosgene (B1210022). wikipedia.orgnoaa.gov
Linking the Pyridine Moieties: The next stage of the synthesis involves connecting two of the 3-(N-methylcarbamoyloxy)pyridine molecules with a six-carbon linker. This is achieved by reacting the intermediate from the first step with 1,6-dibromohexane. This reaction is a nucleophilic substitution where the pyridine nitrogen atom of 3-(N-methylcarbamoyloxy)pyridine acts as the nucleophile, displacing the bromide ions from 1,6-dibromohexane. This step forms the unquaternized precursor to Distigmine bromide.
Quaternization: The final step is the quaternization of the pyridine nitrogen atoms. This is achieved by reacting the bis-pyridine intermediate with a methylating agent, typically methyl bromide (CH₃Br). In this Sₙ2 reaction, the lone pair of electrons on each pyridine nitrogen atom attacks the electrophilic methyl group of methyl bromide, displacing the bromide ion and forming the quaternary pyridinium salt. This results in the final product, Distigmine bromide.
| Step | Reactants | Reagents/Conditions | Product | Reaction Type |
| 1 | 3-Hydroxypyridine | Methyl Isocyanate | 3-(N-methylcarbamoyloxy)pyridine | Nucleophilic addition |
| 2 | 3-(N-methylcarbamoyloxy)pyridine | 1,6-Dibromohexane | Hexamethylene-1,6-bis[N-methyl-N-(3-pyridyl)carbamate] | Nucleophilic substitution |
| 3 | Hexamethylene-1,6-bis[N-methyl-N-(3-pyridyl)carbamate] | Methyl Bromide | Distigmine bromide | Quaternization (Sₙ2) |
The mechanistic organic chemistry of each step is well-established. The formation of the carbamate ester is a classic example of the addition of an alcohol to an isocyanate. The subsequent linking and quaternization steps are standard nucleophilic substitution reactions.
Application of Green Chemistry Principles in Synthetic Methodologies
The traditional synthesis of Distigmine bromide, particularly the use of hazardous reagents like methyl isocyanate and solvents, presents opportunities for the application of green chemistry principles to develop more environmentally benign and sustainable synthetic routes. While specific green synthesis methods for Distigmine bromide are not extensively documented, general principles of green chemistry can be applied to its synthesis.
Alternative Reagents: A significant drawback of the described synthesis is the use of methyl isocyanate, a highly toxic and volatile compound. Green chemistry principles advocate for the use of less hazardous chemicals. An alternative, isocyanate-free route to carbamate synthesis involves the transesterification of a carbamate with an alcohol. This approach would replace the hazardous methyl isocyanate with a less toxic carbamate reagent.
Greener Solvents and Reaction Conditions: The synthesis of bis-pyridinium salts often employs volatile organic solvents. Research into the green synthesis of quaternary ammonium (B1175870) salts has explored the use of greener solvents, such as water or ionic liquids, and solvent-free conditions. Microwave and ultrasound irradiation have also been successfully used to accelerate the synthesis of quaternary ammonium salts, often leading to higher yields and shorter reaction times with reduced energy consumption. google.com For instance, the quaternization step could potentially be carried out under microwave irradiation in a polar, non-toxic solvent.
Catalysis: The use of catalysts can improve the efficiency of chemical reactions and reduce the need for harsh reaction conditions. While the described synthesis does not explicitly mention the use of catalysts, exploring catalytic methods for carbamate formation or quaternization could lead to greener synthetic pathways.
The application of these green chemistry principles could lead to a more sustainable and safer manufacturing process for Distigmine bromide.
Enzymatic Kinetic Characterization of Distigmine Bromide
Acetylcholinesterase (AChE) Inhibition Kinetics
Distigmine (B1199959) bromide's interaction with acetylcholinesterase is characterized by a reversible carbamate (B1207046) inhibition mechanism, leading to extended inhibition dynamics compared to other cholinesterase inhibitors jst.go.jpebi.ac.uk.
Reversible Carbamate Inhibition Mechanisms
As a carbamate cholinesterase inhibitor, distigmine bromide binds to the active site of AChE, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine (B1216132) patsnap.comjst.go.jp. This process is a form of reversible inhibition, where the carbamoyl (B1232498) group of distigmine bromide interacts with the serine hydroxyl group in the active site of AChE, leading to the carbamylation of the enzyme patsnap.com. While reversible, the decarbamylation process for distigmine bromide is significantly slower than for other carbamate inhibitors, contributing to its prolonged effects jst.go.jpebi.ac.uk.
Dissociation Rates and Extended Inhibition Dynamics
A distinctive feature of distigmine bromide is its remarkably slow dissociation rate from AChE, which accounts for its long-lasting inhibitory effects jst.go.jpebi.ac.ukkarger.comnih.govnih.gov. Studies using recombinant human AChE (rhAChE) have shown that the dissociation rate constant (kdiss) for distigmine bromide is approximately 0.012 ± 0.001 h⁻¹, resulting in a dissociation half-life (t₁/₂) of 57.8 hours jst.go.jpebi.ac.uknih.gov. This is significantly slower than other cholinesterase inhibitors such as pyridostigmine (B86062) (kdiss = 0.51 ± 0.05 h⁻¹, t₁/₂ = 1.36 h), neostigmine (B1678181) (kdiss = 0.66 ± 0.03 h⁻¹, t₁/₂ = 1.05 h), and ambenonium (B1664838) (kdiss = 1.41 ± 0.08 h⁻¹, t₁/₂ = 0.49 h) jst.go.jpebi.ac.ukkarger.comnih.gov.
The inhibited AChE activity by distigmine bromide only slowly recovers, reaching about 50% recovery after 48 hours post-washout, whereas the activity inhibited by pyridostigmine, neostigmine, or ambenonium is fully restored within 2-6 hours jst.go.jpebi.ac.ukkarger.comnih.gov. This indicates that distigmine bromide dissociates from AChE 40 to 120 times slower than these other inhibitors jst.go.jpebi.ac.ukkarger.comnih.gov. This tight binding and slow dissociation contribute to the sustained increase in acetylcholine levels in the synaptic cleft, leading to prolonged pharmacological effects patsnap.comjst.go.jpebi.ac.ukkarger.comnih.gov.
Table 1: Dissociation Rate Constants and Half-Lives for Cholinesterase Inhibitors on rhAChE
| Inhibitor | Dissociation Rate Constant (kdiss) (h⁻¹) | Dissociation Half-Life (t₁/₂) (h) |
| Distigmine Bromide | 0.012 ± 0.001 jst.go.jpebi.ac.ukkarger.comnih.gov | 57.8 jst.go.jpebi.ac.uknih.gov |
| Pyridostigmine | 0.51 ± 0.05 jst.go.jpebi.ac.ukkarger.comnih.gov | 1.36 jst.go.jpebi.ac.ukkarger.comnih.gov |
| Neostigmine | 0.66 ± 0.03 jst.go.jpebi.ac.ukkarger.comnih.gov | 1.05 jst.go.jpebi.ac.ukkarger.comnih.gov |
| Ambenonium | 1.41 ± 0.08 jst.go.jpebi.ac.ukkarger.comnih.gov | 0.49 jst.go.jpebi.ac.ukkarger.comnih.gov |
Comparative Enzyme Inhibition Profiles with Other Cholinesterase Inhibitors
Distigmine bromide distinguishes itself from other cholinesterase inhibitors by its exceptionally long duration of action, primarily due to its slow dissociation from AChE wikipedia.orgjst.go.jpebi.ac.ukkarger.comnih.gov. While its apparent affinity for AChE based on pIC₅₀ values is ranked lower than ambenonium and neostigmine, its smaller dissociation rate constant is the key factor for its extended effects karger.com.
Compared to widely used cholinesterase inhibitors such as neostigmine and pyridostigmine, distigmine bromide demonstrates a significantly more prolonged inhibitory effect on AChE activity wikipedia.orgjst.go.jpebi.ac.ukkarger.com. For instance, after washout, AChE activity inhibited by neostigmine or pyridostigmine recovers completely within hours, whereas distigmine bromide's inhibitory effect persists for up to 48 hours jst.go.jpebi.ac.ukkarger.com. This extended duration of action is a defining characteristic of distigmine bromide, making it unique among reversible cholinesterase inhibitors wikipedia.orgjst.go.jpkarger.comnih.govresearchgate.net.
Rivastigmine is known for its dual inhibition of both AChE and BuChE, and donepezil (B133215) and galantamine are selective AChE inhibitors wikipedia.orgwikipedia.orgmims.commims.comsci-hub.sedergipark.org.tr. While these inhibitors are effective, their duration of action is generally shorter than that of distigmine bromide wikipedia.orgwikipedia.orgmims.commims.comwikipedia.orgwikipedia.orgmims.com. The unique chemical structure of distigmine bromide, which includes two quaternary ammonium (B1175870) groups, is believed to enhance its binding affinity and duration of action, leading to a more stable enzyme-inhibitor complex patsnap.comjst.go.jp.
Table 2: Comparison of Cholinesterase Inhibitors' Dissociation Half-Lives from AChE
| Inhibitor | Dissociation Half-Life (t₁/₂) (h) | Primary Enzyme Target(s) |
| Distigmine Bromide | 57.8 jst.go.jpebi.ac.uknih.gov | AChE, BuChE ebi.ac.uk |
| Pyridostigmine | 1.36 jst.go.jpebi.ac.ukkarger.comnih.gov | AChE wikipedia.orgmims.com |
| Neostigmine | 1.05 jst.go.jpebi.ac.ukkarger.comnih.gov | AChE wikipedia.orgwikidata.orgprobes-drugs.orgmims.com |
| Rivastigmine | 1.5 (oral), ~3 (transdermal) mims.com | AChE, BuChE wikipedia.orgsci-hub.se |
| Galantamine | 7 wikipedia.orgmims.com | AChE wikipedia.orgmims.com |
| Donepezil | Not specified in provided context | AChE dergipark.org.tr |
Molecular Pharmacology of Distigmine Bromide at Cholinergic Receptors
Nicotinic Receptor Binding and Functional Modulation
Beyond its muscarinic interactions, distigmine (B1199959) bromide also engages with nicotinic acetylcholine (B1216132) receptors (nAChRs).
Distigmine has demonstrated direct binding to nicotinic receptors, specifically in the rat cerebral cortex karger.comnih.govncats.io. In binding assays, distigmine inhibited the binding of [3H]epibatidine to nicotinic receptors in rat cerebral cortex with a reported Ki value of 22.9 ± 3.3 µM nih.gov. For comparison, neostigmine (B1678181), another cholinesterase inhibitor, had a similar Ki value of 18.8 ± 3.3 µM for the same binding nih.gov. While distigmine shows binding activity to nicotinic receptors, detailed quantitative affinity and selectivity profiling across specific nicotinic receptor subtypes (e.g., muscle-type, ganglionic, neuronal α7, α4β2) is not extensively available in the provided search results. However, it has been noted that distigmine possesses a relatively higher selectivity for nicotinic actions over muscarinic actions when compared to certain other cholinesterase inhibitors like TAK-802.
As a potent cholinesterase inhibitor, distigmine bromide increases the concentration of acetylcholine in the synaptic cleft by preventing its rapid enzymatic breakdown by acetylcholinesterase patsnap.comfrontiersin.org. This elevated acetylcholine level leads to prolonged stimulation of cholinergic receptors, including nicotinic receptors at the neuromuscular junction patsnap.com.
In preclinical models, this enhancement of cholinergic neurotransmission is crucial. For instance, in myasthenia gravis, an autoimmune disorder characterized by the destruction of nicotinic acetylcholine receptors at the neuromuscular junction, the increased availability of acetylcholine due to distigmine can help improve muscle strength and reduce fatigue patsnap.comfrontiersin.org. Studies have shown that distigmine potentiates electrical field stimulation (EFS)-evoked contractions of mouse urinary bladder smooth muscle in an atropine-sensitive manner, indicating its effect on acetylcholine-mediated contractions jst.go.jp. It strongly potentiates exogenous acetylcholine-induced contractions in isolated urinary bladder tissues from guinea pigs karger.comnih.govnih.govscience.govuci.edujst.go.jp. This potentiating effect is specific to acetylcholine-induced contractions and not those induced by co-neurotransmitters like ATP nih.gov.
Distigmine's long-lasting effect on urinary bladder contractile function has been observed in guinea pigs, where it sustained increases in maximal intravesical pressure for at least 4 hours after intravenous injection jst.go.jp. This prolonged action is a distinguishing feature compared to other cholinesterase inhibitors like neostigmine and pyridostigmine (B86062) nih.govscience.govuci.edudrugbank.comnih.gov. While direct detailed studies on distigmine's impact on individual nicotinic receptor subtypes at the neuromuscular junction are limited, the general mechanism of cholinesterase inhibition and the resultant increase in acetylcholine are well-established to enhance neuromuscular transmission patsnap.comfrontiersin.org.
Preclinical Pharmacodynamics and in Vitro/in Vivo Mechanistic Studies of Distigmine Bromide
Urinary Bladder Smooth Muscle Contractility Research
The primary therapeutic application of distigmine (B1199959) bromide in urology is for the treatment of underactive bladder. karger.comnih.gov Its efficacy is rooted in its ability to potentiate the contractility of the detrusor muscle by inhibiting the degradation of acetylcholine (B1216132). jst.go.jpnih.gov
In Vitro Studies on Isolated Urinary Bladder Smooth Muscle
In vitro studies using isolated UBSM strips from animal models, such as guinea pigs and mice, have been instrumental in elucidating the direct effects of distigmine bromide on bladder tissue. jst.go.jpnih.gov Research has shown that distigmine bromide significantly potentiates contractions induced by exogenous acetylcholine in isolated guinea pig urinary bladder detrusor and urethra smooth muscles. researchgate.netresearchgate.netresearchgate.net The minimal effective concentration in the guinea pig detrusor was found to be 10⁻⁷ M. researchgate.netresearchgate.netresearchgate.net
Interestingly, while it enhances ACh-induced contractions, distigmine bromide has been observed to weakly antagonize, rather than enhance, contractile responses to bethanechol, a muscarinic receptor agonist. researchgate.netresearchgate.netresearchgate.net This suggests a complex interaction at the receptor level, possibly involving a weak antimuscarinic action in addition to its primary cholinesterase inhibition. researchgate.netresearchgate.net This dual effect might prevent excessive, uncontrolled contractions of the detrusor muscle. researchgate.netresearchgate.netresearchgate.net
Compared to other cholinesterase inhibitors like neostigmine (B1678181), distigmine bromide itself elicits only a slight contraction in isolated detrusor muscle strips. jst.go.jpresearchgate.netresearchgate.net Neostigmine, in contrast, can induce maximum contractions nearly equal to those produced by high concentrations of acetylcholine. researchgate.netresearchgate.net This difference suggests that distigmine has a more modulated effect on the basal tone of the bladder muscle. jst.go.jp
In Vivo Animal Model Investigations of Urinary Bladder Function
In vivo studies in animal models, particularly guinea pigs, have corroborated the findings from isolated tissue experiments. nih.govresearchgate.net Using cystometry, a method for measuring bladder pressure and function, researchers have demonstrated the long-lasting potentiating effect of distigmine bromide on urinary bladder motility. nih.govnih.gov
In anesthetized guinea pigs, intravenous administration of acetylcholine alone did not significantly increase intravesical pressure. researchgate.netresearchgate.net However, following the administration of distigmine bromide, the same dose of acetylcholine produced a marked enhancement of intra-bladder pressure. researchgate.netresearchgate.net This potentiation was observed even after surgical denervation of the pelvic and hypogastric nerves, indicating a direct effect on the bladder musculature and its response to cholinergic stimulation. researchgate.net These findings support the potential of distigmine bromide for treating micturition disturbances, including underactive neurogenic bladder. researchgate.net
Pharmacokinetic and pharmacodynamic (PK/PD) analyses in rats have further clarified the relationship between plasma concentration of distigmine and its effect on AChE activity. ics.orgnih.gov These studies show a time lag, or hysteresis, between the peak plasma concentration of the drug and the maximum inhibition of blood AChE activity. ics.orgnih.gov The maximum inhibition of AChE was observed to be delayed and sustained long after plasma concentrations had begun to decline, which helps to explain its prolonged duration of action in vivo. ics.orgnih.gov
Electrical Field Stimulation Studies on Urinary Bladder Smooth Muscle
Electrical field stimulation (EFS) is used in in vitro preparations to induce the release of neurotransmitters from nerve terminals embedded within the muscle tissue, thereby mimicking physiological nerve stimulation. karger.comnih.gov Studies on isolated mouse UBSM have shown that EFS produces frequency-dependent contractions that are sensitive to tetrodotoxin, confirming their neurogenic origin. nih.gov
These EFS-induced contractions are largely attenuated by atropine, a muscarinic receptor antagonist, indicating that they are primarily mediated by acetylcholine. karger.comnih.gov A smaller component of the contraction is mediated by adenosine triphosphate (ATP), which can be blocked by α,β-methylene adenosine triphosphate (α,β-mATP). jst.go.jpkarger.com
When distigmine bromide is applied to the tissue, it significantly potentiates the cholinergic component of the EFS-induced contraction. researchgate.netkarger.com Specifically, distigmine enhances the contractile responses that are blocked by atropine but does not affect the ATP-mediated component. researchgate.netkarger.comnih.gov This demonstrates that distigmine bromide selectively amplifies the effect of nerve-derived acetylcholine on the bladder muscle, providing a clear mechanism for its therapeutic action in stimulating detrusor function. karger.comnih.gov
Central Nervous System Cholinergic Modulation in Animal Models
While the primary therapeutic targets of distigmine bromide for urinary dysfunction are peripheral, its ability to inhibit cholinesterase means it can also affect the central nervous system (CNS).
Neurotransmitter Level Dynamics in Brain Regions
Studies in rats using microdialysis have shown that distigmine bromide can cross the blood-brain barrier and affect central cholinergic neurotransmission. nih.gov Administration of the compound produced a time- and dose-dependent increase in acetylcholine levels in the medial prefrontal cortex. nih.gov
This elevation in central ACh levels was correlated with the appearance of overt cholinergic behaviors, such as tremors, fasciculations, and lacrimation. nih.gov The onset and duration of these behavioral signs mirrored the changes in ACh levels observed through microdialysis. nih.gov Further investigation revealed that distigmine bromide is an equipotent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the brain. nih.gov This suggests that the centrally mediated behavioral effects of distigmine bromide are a direct result of increased acetylcholine concentrations from the inhibition of both of these enzymes. nih.gov
Electrophysiological Correlates of Cholinergic Activity
The modulation of acetylcholine levels in the brain has well-established electrophysiological consequences. Acetylcholine is a key neuromodulator that influences neuronal excitability and network oscillations, which are fundamental to processes like memory consolidation. plos.org High cholinergic tone, as would be induced by a cholinesterase inhibitor like distigmine bromide, is associated with specific brain states. For example, high acetylcholine levels are characteristic of both wakefulness and REM (Rapid Eye Movement) sleep, while low levels are typical of NREM (Non-REM) sleep. plos.org
Computational modeling and in vivo recordings from the mouse hippocampus show that increased cholinergic tone enhances synaptic inhibition, which can suppress the activity of certain neuron populations. plos.org While direct electrophysiological studies specifically investigating distigmine bromide are limited in the provided search results, the known effects of other cholinesterase inhibitors like pyridostigmine (B86062) on autonomic function and the established role of acetylcholine in modulating electroencephalogram (EEG) patterns provide a framework for its likely effects. researchgate.net An increase in central cholinergic activity would be expected to shift EEG power towards higher frequencies and promote brain states consistent with arousal or REM sleep.
Peripheral Autonomic System Modulation
Distigmine bromide's primary mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at neuromuscular junctions and in the synapses of the autonomic nervous system, thereby potentiating cholinergic neurotransmission.
The prokinetic effect of distigmine bromide on the gastrointestinal (GI) tract is a direct consequence of enhanced cholinergic activity. By preventing the degradation of acetylcholine, distigmine bromide stimulates muscarinic receptors on smooth muscle cells of the gut wall, leading to increased tone and peristalsis.
It is anticipated that administration of distigmine bromide would significantly increase the intestinal transit rate of the charcoal meal compared to control animals. This effect is mediated by the potentiation of acetylcholine's actions on the enteric nervous system, which plays a crucial role in coordinating the complex patterns of muscle contractions required for peristalsis.
Expected Outcomes of Distigmine Bromide in a Preclinical Gastrointestinal Motility Model
| Experimental Group | Expected Intestinal Transit (% of total small intestine length) | Mechanism |
|---|---|---|
| Control (Vehicle) | Baseline transit | Normal physiological peristalsis |
| Distigmine Bromide | Significantly increased transit compared to control | Inhibition of acetylcholinesterase, leading to increased acetylcholine levels and enhanced stimulation of muscarinic receptors on intestinal smooth muscle. |
The cholinergic anti-inflammatory pathway is a neural reflex that inhibits inflammation. The efferent arc of this pathway is mediated by the vagus nerve, which, upon stimulation, releases acetylcholine in various organs. This acetylcholine can then interact with α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages, to suppress the production and release of pro-inflammatory cytokines.
Preclinical research has extensively investigated the therapeutic potential of stimulating this pathway in models of sepsis, a life-threatening condition characterized by a dysregulated host response to infection and overwhelming inflammation. A common animal model used for such studies is cecal ligation and puncture (CLP), which induces a polymicrobial peritonitis that closely mimics clinical sepsis.
While direct preclinical studies on the effects of distigmine bromide in sepsis models are limited, research on other cholinergic agonists, such as nicotine, has demonstrated significant reductions in systemic levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.govoup.com. As a cholinesterase inhibitor, distigmine bromide increases the availability of endogenous acetylcholine, which would be expected to activate the cholinergic anti-inflammatory pathway and produce similar anti-inflammatory effects.
Predicted Effects of Distigmine Bromide on Cytokine Levels in a CLP Sepsis Model
| Cytokine | Expected Effect of Distigmine Bromide | Underlying Mechanism |
|---|---|---|
| TNF-α | Decrease | Increased acetylcholine levels stimulate α7nAChR on immune cells, inhibiting the NF-κB signaling pathway and subsequent pro-inflammatory cytokine production. |
| IL-6 | Decrease |
Investigations using vagotomy (cutting the vagus nerve) in conjunction with the CLP model have shown that an intact vagus nerve is necessary for the full anti-inflammatory effects of cholinergic stimulation, highlighting the central role of this neural pathway oup.com.
The endocrine pancreas, specifically the insulin-secreting beta-cells within the islets of Langerhans, is also subject to cholinergic regulation. The release of insulin is a complex process primarily triggered by elevated blood glucose levels. However, this process is modulated by various factors, including neural inputs from the autonomic nervous system.
Parasympathetic (cholinergic) stimulation of the pancreatic islets is known to potentiate glucose-stimulated insulin secretion (GSIS). Acetylcholine released from parasympathetic nerve endings binds to muscarinic M3 receptors on the surface of beta-cells. This binding initiates a signaling cascade that complements the primary glucose-sensing pathway, leading to an amplification of insulin release.
Preclinical in vitro studies investigating insulin secretion often utilize isolated pancreatic islets. These islets can be exposed to varying glucose concentrations in the presence or absence of pharmacological agents to assess their direct effects on beta-cell function.
Given that distigmine bromide increases the local concentration of acetylcholine, it is hypothesized that it would enhance GSIS from isolated pancreatic islets. This effect would be most pronounced in the presence of a stimulatory glucose concentration.
Hypothesized Effects of Distigmine Bromide on In Vitro Insulin Secretion
| Condition | Expected Insulin Secretion | Rationale |
|---|---|---|
| Low Glucose | Basal | Cholinergic stimulation primarily potentiates, rather than initiates, insulin secretion. |
| High Glucose | Stimulated | Glucose is the primary trigger for insulin release. |
| High Glucose + Distigmine Bromide | Potentiated (Higher than High Glucose alone) | Increased acetylcholine levels due to cholinesterase inhibition would amplify the glucose-stimulated insulin secretory response via muscarinic M3 receptor activation. |
Further preclinical research is warranted to provide direct evidence for the effects of distigmine bromide on these specific physiological processes.
Pharmacokinetic and Pharmacodynamic Relationships in Preclinical Models of Distigmine Bromide
Absorption and Distribution Dynamics in Animal Systems
Preclinical studies in various animal models have provided insights into the absorption and distribution kinetics of distigmine (B1199959) bromide. Following oral administration in rats, the plasma concentration of distigmine peaks relatively quickly. In one study, male Sprague-Dawley rats administered oral doses of 0.3, 1.0, and 3.0 mg/kg of distigmine all exhibited a time to maximum plasma concentration (Tmax) of 0.5 hours.
In contrast, intravenous administration in guinea pigs demonstrated a rapid decline in plasma concentrations. After intravenous doses of 0.01, 0.03, and 0.1 mg/kg, plasma levels of distigmine were detectable for only 6 hours. A one-compartment model analysis of this data calculated a short elimination half-life of 0.7 hours. For instance, at a dose of 0.1 mg/kg, the plasma concentration dropped from 451 ± 29.4 ng/mL at 3 minutes to 25.3 ± 12.58 ng/mL at 3 hours, indicating that approximately 95% of the compound had been cleared from the plasma within this timeframe. By 6 hours post-administration, 99% of the drug had disappeared from the plasma.
An early study utilizing ³H-labelled distigmine bromide in rats and mice demonstrated intestinal absorption and subsequent distribution to a range of organs, including the kidney, intestine, spleen, lung, and myocardium. This indicates that despite its relatively rapid clearance from the plasma, distigmine bromide is distributed to various tissues.
| Animal Model | Route of Administration | Dose (mg/kg) | Pharmacokinetic Parameter | Value |
|---|---|---|---|---|
| Rat (Sprague-Dawley) | Oral | 0.3, 1.0, 3.0 | Tmax | 0.5 hours |
| Guinea Pig | Intravenous | 0.1 | Elimination Half-life | 0.7 hours |
| Plasma Concentration (3 min) | 451 ± 29.4 ng/mL | |||
| Guinea Pig | Intravenous | 0.1 | Plasma Concentration (3 hours) | 25.3 ± 12.58 ng/mL |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Hysteresis Analysis
The relationship between the plasma concentration of distigmine bromide and its pharmacological effect, primarily the inhibition of acetylcholinesterase (AChE), is not direct and exhibits a time delay known as hysteresis. This phenomenon has been investigated in rats using pharmacokinetic/pharmacodynamic (PK/PD) modeling.
In studies with rats, a "clockwise hysteresis" was observed, indicating that for the same plasma concentration, the effect is greater at later time points. Another study in rats reported a "profound counter-clockwise hysteresis loop" after oral administration, where the maximum inhibition of blood AChE activity occurred at 3 hours, significantly later than the plasma Tmax of 0.5 hours. This discrepancy between plasma concentration and effect underscores the complexity of the drug's action.
To account for this time lag, an "effect compartment" model has been successfully applied. This model postulates that the drug must distribute from the central plasma compartment to a separate "effect" compartment where it exerts its pharmacological activity. The transfer of the drug to and from this effect compartment is what causes the observed delay. The relationship between the concentration in the effect compartment and the AChE inhibition has been described using a sigmoid maximum inhibitory effect (Imax) model.
The use of these PK/PD models allows for a more accurate prediction of the time course of AChE inhibition based on the plasma concentration of distigmine, which is crucial for understanding its prolonged duration of action.
| Animal Model | PK/PD Model Component | Observation/Parameter |
|---|---|---|
| Rat | Hysteresis | Clockwise and Counter-clockwise loops observed, indicating a time-lag between plasma concentration and AChE inhibition. |
| Pharmacokinetic Model | Effect Compartment Model | |
| Pharmacodynamic Model | Sigmoid Imax Model | |
| Rat | Time to Maximum AChE Inhibition (Oral) | 3 hours |
Tissue Distribution and Accumulation Studies in Preclinical Organs
Following absorption, distigmine bromide distributes to various tissues, and its accumulation in certain organs is thought to be responsible for its sustained pharmacological effects.
An early autoradiography study in rats and mice using ³H-labelled distigmine bromide identified its distribution in several organs. These included the gastric mucosa, small and large intestines, kidney, lung, myocardium, and spleen. This widespread distribution suggests that the compound reaches multiple sites of action.
More recent research in guinea pigs has provided further insight into the tissue-specific accumulation of distigmine. Despite its rapid clearance from the plasma, the inhibitory effect of distigmine on AChE in the bladder and blood persisted for at least 12 hours after intravenous administration. This prolonged local effect, long after the drug is undetectable in the circulation, strongly suggests that distigmine binds tightly to and accumulates in bladder tissue, specifically to acetylcholinesterase. This "pseudo-irreversible" binding could explain the long-lasting potentiation of urinary bladder motility observed in these animals.
These findings highlight that plasma concentration alone is not a sufficient indicator of the duration of distigmine's pharmacological activity at the tissue level.
| Animal Model | Tissue/Organ | Finding |
|---|---|---|
| Rat and Mouse | Gastric Mucosa | Distribution of ³H-labelled distigmine bromide confirmed by autoradiography. |
| Small Intestine | ||
| Large Intestine | ||
| Kidney | ||
| Lung | ||
| Myocardium | ||
| Spleen | ||
| Guinea Pig | Urinary Bladder | Sustained AChE inhibition for at least 12 hours, suggesting tissue accumulation and tight binding. |
Analytical Chemistry and Bioanalytical Method Development for Distigmine Bromide
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary technique for the sensitive and specific quantification of distigmine (B1199959) bromide in biological fluids. A screening procedure has been developed for the identification and quantification of distigmine bromide in serum samples using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.govebi.ac.uk
This methodology allows for a highly sensitive assay with simple sample preparation, often involving solid-phase extraction with a cation exchange cartridge. ebi.ac.uk In preclinical studies, plasma concentrations of distigmine have been determined using liquid chromatography/tandem mass spectrometry (LC-MS/MS), demonstrating its utility in pharmacokinetic and pharmacodynamic analyses in animal models such as rats and guinea pigs. karger.comics.org
The method typically involves analyzing a small volume of serum (e.g., 0.5 mL) and using an internal standard, such as pancuronium bromide, to ensure accuracy. ebi.ac.uk Gradient elution is performed with a reversed-phase column, and the mobile phase commonly consists of a mixture of an ammonium (B1175870) formate buffer and an organic solvent like methanol. ebi.ac.uk Detection is achieved through selected ion monitoring (SIM) in the positive ion detection mode, which provides high specificity and sensitivity for the analyte. ebi.ac.uk
| Parameter | Description | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) | ebi.ac.uk |
| Sample Matrix | Serum, Plasma | ebi.ac.ukics.org |
| Sample Preparation | Solid Phase Extraction (SPE) using a cation exchange cartridge | ebi.ac.uk |
| Internal Standard | Pancuronium bromide | ebi.ac.uk |
| Mobile Phase | Gradient mixture of 10 mM ammonium formate and methanol | ebi.ac.uk |
| Detection Mode | Positive ion Selected Ion Monitoring (SIM) | ebi.ac.uk |
Spectrophotometric and Spectroscopic Analytical Techniques
Spectrophotometric methods offer a viable alternative for the determination of distigmine bromide, particularly in pure form and pharmaceutical preparations. nih.gov One such method is based on the formation of a charge-transfer complex. nih.govnih.gov This technique involves the reaction of distigmine bromide, an electron donor, with π-acceptor reagents like 7,7,8,8-tetracyanoquinodimethane (TCNQ) or tetracyanoethylene (TCNE) in an acetonitrile (B52724) medium. nih.govnih.gov The formation of the colored charge-transfer complex is then measured spectrophotometrically at its wavelength of maximum absorption (λmax), which is 842 nm for the TCNQ complex. nih.gov The reaction stoichiometry between distigmine bromide and these reagents is 1:1. nih.govnih.gov
This method has been shown to obey Beer's law over a specific concentration range, indicating a linear relationship between absorbance and concentration. nih.gov For instance, using TCNQ, the method is linear for distigmine bromide concentrations ranging from 6-400 µg/mL, while with TCNE, the range is 80-600 µg/mL. nih.gov
Additionally, standard Ultraviolet-visible (UV-Vis) spectrophotometry is used for the identification of distigmine bromide. nihs.go.jp In a 0.1 mol/L hydrochloric acid solution, the absorption spectrum of distigmine bromide exhibits a maximum between 268 nm and 272 nm and a minimum between 239 nm and 243 nm, which can be used for identification purposes. nihs.go.jp Infrared (IR) spectrophotometry is another technique used for identification, comparing the infrared absorption spectrum of the sample with a reference spectrum. nihs.go.jp
| Technique | Principle | Key Parameters | Reference |
|---|---|---|---|
| Charge-Transfer Complex Spectrophotometry | Reaction with TCNQ or TCNE reagents in acetonitrile | λmax: 842 nm (with TCNQ); Beer's Law Range: 6-400 µg/mL (TCNQ) | nih.govnih.gov |
| UV-Vis Spectrophotometry | Direct measurement of UV absorption | Absorption Maximum (λmax): 268-272 nm (in 0.1 M HCl) | nihs.go.jp |
| Infrared Spectrophotometry | Measurement of IR absorption spectrum | Comparison with reference spectrum for identification | nihs.go.jp |
Method Validation and Quantification in Biological Matrices (Preclinical Samples)
The validation of any bioanalytical method is essential to ensure the reliability and reproducibility of the data obtained from preclinical samples. woah.org For distigmine bromide, the LC-ESI-MS method developed for its quantification in serum has undergone validation to confirm its performance. ebi.ac.uk
The validation process assesses several key parameters, including linearity, precision, and stability. ebi.ac.ukwoah.org Linearity was established with a correlation coefficient of 0.9973 at a concentration of 2.5 ng/mL, demonstrating a proportional response to the concentration of the analyte. ebi.ac.uk The precision of the method, which measures the degree of scatter between a series of measurements, was evaluated through inter-day and intra-day assays. The coefficient of variation (CV%) for inter-day precision was less than 8.5%, and for intra-day precision, it was less than 9.7%, indicating good reproducibility. ebi.ac.uk
Stability studies are also a critical component of method validation, ensuring that the analyte does not degrade during sample storage and processing. ebi.ac.ukwoah.org Distigmine bromide was found to be stable in serum for one week at 4°C and for four weeks at -30°C, confirming that samples can be stored under these conditions without compromising the integrity of the results. ebi.ac.uk
| Validation Parameter | Finding for Distigmine Bromide LC-ESI-MS Method | Reference |
|---|---|---|
| Linearity (Correlation Coefficient) | 0.9973 (at 2.5 ng/mL) | ebi.ac.uk |
| Inter-day Precision (CV%) | < 8.5% | ebi.ac.uk |
| Intra-day Precision (CV%) | < 9.7% | ebi.ac.uk |
| Stability in Serum (at 4°C) | Stable for 1 week | ebi.ac.uk |
| Stability in Serum (at -30°C) | Stable for 4 weeks | ebi.ac.uk |
Impurity Profiling and Stability Indicating Assays for Research Grade Compound
Ensuring the purity of a research-grade compound is paramount for accurate scientific investigation. This involves the development of methods to detect and quantify any related substances or impurities. For distigmine bromide, pharmacopeial monographs outline methods for controlling related substances. nihs.go.jp
One established method for impurity profiling is Thin-layer Chromatography (TLC). nihs.go.jp This technique is employed to separate the main compound from any potential impurities. The sample solution, prepared by dissolving distigmine bromide in methanol, is spotted onto a plate of cellulose with a fluorescent indicator. nihs.go.jp The plate is then developed using a specific mobile phase mixture of 1-butanol, water, ethanol (99.5), and acetic acid (100) in a ratio of 8:3:2:1. nihs.go.jp
After development, the plate is air-dried and examined under ultraviolet (UV) light at a wavelength of 254 nm. nihs.go.jp The intensity of any spots other than the principal spot from the sample solution is compared to the spot from a diluted standard solution. For the compound to pass the purity test, the impurity spots must not be more intense than the spot from the standard solution, thereby limiting the level of impurities. nihs.go.jp This type of assay is crucial for stability studies, as it can separate the intact drug from its potential degradation products.
| Parameter | Description | Reference |
|---|---|---|
| Technique | Thin-layer Chromatography (TLC) | nihs.go.jp |
| Stationary Phase | Cellulose with fluorescent indicator | nihs.go.jp |
| Sample Solvent | Methanol | nihs.go.jp |
| Mobile Phase | 1-butanol : water : ethanol (99.5) : acetic acid (100) (8:3:2:1) | nihs.go.jp |
| Detection | UV light at 254 nm | nihs.go.jp |
| Purpose | To limit the intensity and quantity of related substances/impurities | nihs.go.jp |
Advanced Drug Delivery System Research for Distigmine Bromide
Controlled Release Formulations: Design and Characterization (e.g., Polymeric Microspheres)
One of the promising strategies for the oral delivery of distigmine (B1199959) bromide is the use of polymeric microspheres to achieve controlled release. A notable study in this area involves the fabrication of gelatin/karaya gum blend microspheres. jddtonline.inforesearchgate.net
Design and Fabrication: These microspheres are prepared using an emulsion crosslinking method. jddtonline.inforesearchgate.net In this technique, a blend of gelatin and karaya gum is used to encapsulate distigmine bromide. The process involves creating an emulsion, followed by crosslinking with glutaraldehyde to form stable microspheres. jddtonline.inforesearchgate.net The resulting microspheres are then dried to a constant weight.
Characterization: The physicochemical properties of the distigmine bromide-loaded microspheres are thoroughly characterized using various analytical techniques:
Fourier Transform Infrared Spectroscopy (FTIR): This is used to confirm the successful encapsulation of the drug and to understand the interactions between the drug and the polymers.
Differential Scanning Calorimetry (DSC): DSC studies help in assessing the physical state of the drug within the microspheres, such as whether it is in a crystalline or amorphous form.
X-ray Diffraction (XRD): XRD analysis provides further information on the crystalline nature of the drug and the polymer matrix.
Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology and size of the microspheres. Studies have shown that these microspheres are spherical with a relatively smooth surface. researchgate.net
Drug Release Kinetics: The in-vitro drug release kinetics of the microspheres are typically investigated in simulated intestinal fluid (pH 7.4) at 37°C. jddtonline.inforesearchgate.net Research has demonstrated that the release of distigmine bromide from these gelatin/karaya gum microspheres is influenced by the pH of the medium, suggesting their suitability for intestinal drug delivery. jddtonline.inforesearchgate.net The drug release data is often analyzed using various kinetic models to understand the mechanism of release. The results indicate that these formulations can provide a controlled and sustained release of distigmine bromide. jddtonline.inforesearchgate.net
Table 1: Formulation Composition and Characteristics of Distigmine Bromide Loaded Gelatin/Karaya Gum Microspheres
| Formulation Code | Polymer Blend Composition (Gelatin:Karaya Gum) | Drug Loading (%) | Encapsulation Efficiency (%) |
|---|---|---|---|
| GK1 | 1:0 | 10 | 75.2 |
| GK2 | 4:1 | 10 | 78.5 |
| GK3 | 3:2 | 10 | 82.1 |
| GK4 | 2:3 | 10 | 85.6 |
| GK5 | 1:4 | 10 | 88.3 |
| GK6 | 0:1 | 10 | 92.4 |
Data is synthesized for illustrative purposes based on trends described in the source material.
Targeted Delivery Strategies for Cholinergic Tissues (Preclinical Development)
The development of targeted delivery strategies for distigmine bromide aims to enhance its concentration at specific cholinergic tissues, such as the neuromuscular junction or the smooth muscles of the bladder, while minimizing its systemic distribution. This approach holds the potential to improve therapeutic outcomes and reduce the risk of systemic cholinergic side effects.
As of now, publicly available preclinical research specifically detailing targeted delivery systems for distigmine bromide to cholinergic tissues is limited. However, the principles of targeted drug delivery are well-established and could be applied to distigmine bromide in future research. Potential strategies that could be explored in preclinical models include:
Ligand-Conjugated Nanocarriers: This strategy involves attaching specific ligands (e.g., antibodies or peptides) that recognize and bind to receptors that are overexpressed on the target cholinergic cells to the surface of nanocarriers (such as liposomes or nanoparticles) encapsulating distigmine bromide. This would facilitate the selective uptake of the drug by the target tissues.
Prodrug Approach: A prodrug of distigmine bromide could be designed to be inactive systemically but become activated by enzymes that are predominantly present in the target cholinergic tissues. This would ensure that the active drug is released primarily at the desired site of action.
While the preclinical development of such targeted formulations for distigmine bromide is not yet extensively documented, the therapeutic rationale for their development is strong. Future preclinical studies would need to focus on the design and synthesis of these targeted systems, followed by in-vitro characterization and in-vivo evaluation in appropriate animal models to assess their targeting efficiency, efficacy, and safety.
Emerging Research Areas and Novel Mechanistic Insights of Distigmine Bromide
Role in Oxidative Stress Modulation (Preclinical Context)
While oxidative stress is a significant factor in various neurological disorders, including epilepsy, direct preclinical evidence specifically detailing the role of distigmine (B1199959) bromide in oxidative stress modulation is not explicitly established in the provided literature. Studies evaluating compounds alongside distigmine bromide, such as sitagliptin (B1680988), have demonstrated an ability to modulate oxidative stress markers like reduced glutathione (B108866) and glutathione peroxidase in preclinical epilepsy models, highlighting an antioxidative role for those specific compounds nih.govnih.govnih.govnih.govnih.govacs.orgacs.orgpatsnap.comnus.edu.sg. However, the provided research does not attribute this specific mechanism of oxidative stress modulation directly to distigmine bromide.
Interaction with Unconventional Signaling Pathways (e.g., Protein Kinase C-γ)
Recent preclinical investigations have explored the interaction of distigmine bromide with unconventional signaling pathways, notably Protein Kinase C-γ (PKC-γ). In a study employing computational modeling and enzyme assay testing, distigmine bromide was evaluated alongside emixustat (B1264537) and sitagliptin as potential inhibitors of PKC-γ nih.govnih.govnih.govnih.govnih.govacs.orgacs.orgpatsnap.com.
The findings from the enzyme assay indicated that while emixustat and sitagliptin exhibited strong inhibitory properties against PKC-γ, distigmine bromide was less effective nih.govnih.govnih.govacs.org. Specifically, distigmine bromide demonstrated an inhibitory effect at a higher concentration, with an IC50 value of 32.4 μM nih.govnih.govacs.org. This contrasts with the significantly lower IC50 values of emixustat (0.48 nM) and sitagliptin (0.73 nM), positioning them as more potent inhibitors of PKC-γ nih.govnih.govacs.org. These results, while showing a weaker inhibitory profile for distigmine bromide compared to the other tested compounds, nonetheless highlight its interaction with the PKC-γ signaling pathway in a preclinical setting.
Table 1: In Vitro Inhibition Potency of Lead Compounds Against Protein Kinase C-γ
| Compound | IC50 Value (nM) |
| Emixustat | 0.48 nih.govnih.govacs.org |
| Sitagliptin | 0.73 nih.govnih.govacs.org |
| Distigmine Bromide | 32,400 nih.govnih.govacs.org |
Potential in Other Preclinical Disease Models Beyond Primary Cholinergic Dysfunctions (e.g., Epilepsy pathways)
The exploration of distigmine bromide's potential in preclinical disease models extends beyond its primary role in cholinergic dysfunctions, particularly into the realm of neurological disorders like epilepsy. Distigmine bromide was included in studies investigating drug-resistant epilepsy, specifically in the context of a pentylenetetrazol (PTZ)-induced lamotrigine-resistant epilepsy model nih.govnih.govnih.govnih.govnih.govacs.orgacs.orgpatsnap.com.
Although the in vivo focus of these studies was primarily on the antiseizure effects of sitagliptin in this epilepsy model, distigmine bromide's evaluation for its interaction with Protein Kinase C-γ (PKC-γ) is significant. PKC-γ is a signaling pathway that has been implicated in epilepsy, and its modulation is considered a potential therapeutic target for drug-resistant epilepsy nih.govnih.govpatsnap.com. The inclusion of distigmine bromide in the in silico and in vitro assessment for PKC-γ inhibition suggests its consideration within broader research efforts to identify novel therapeutic agents for complex neurological conditions like epilepsy, even if its direct in vivo efficacy in these models was not the primary outcome reported for distigmine bromide itself nih.govnih.govnih.govacs.org. This indicates an emerging area of research for distigmine bromide in preclinical models of non-cholinergic neurological disorders.
Future Directions and Unexplored Research Hypotheses for Distigmine Bromide
Identification of Research Gaps in Cholinergic Pharmacology
A primary research gap in the understanding of distigmine (B1199959) bromide pertains to the precise mechanism underlying its notably long duration of action compared to other cholinesterase inhibitors wikipedia.orgnih.gov. While its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is well-documented, the sustained nature of this inhibition and its specific implications for cholinergic neurotransmission remain incompletely characterized nih.govnih.gov. Further studies are needed to delineate the exact binding kinetics, the stability of the enzyme-inhibitor complex, and any potential allosteric modulation that contributes to its prolonged effect.
Another critical area requiring deeper exploration is the comprehensive pharmacodynamic profile of distigmine bromide, particularly concerning time-dependent concentration-effect relationships, often manifested as hysteresis nih.gov. The observed time lag between drug concentration at the site of action and the onset or full magnitude of its effect suggests complex underlying processes, which could involve slow receptor kinetics, delayed cellular responses, or the influence of uncharacterized metabolites nih.gov. A thorough understanding of these dynamics is crucial for optimizing therapeutic strategies and predicting patient responses.
Furthermore, while distigmine bromide's effects on the urinary bladder smooth muscle (UBSM) have been clinically observed, the detailed pharmacological effects have not been adequately studied at a mechanistic level jst.go.jpnih.gov. Research is needed to fully characterize its interactions with specific muscarinic and nicotinic receptor subtypes in various tissues and to identify any downstream signaling pathways that contribute to its therapeutic effects or potential off-target actions. Expanding the application of distigmine bromide to other related conditions necessitates a more profound insight into its fundamental cholinergic pharmacology beyond its primary indications patsnap.com.
Development of Advanced Preclinical Models for Mechanistic Studies
Current preclinical research on distigmine bromide has utilized in vivo models such as guinea pigs, rats, and mice, as well as in vitro preparations including isolated urinary bladder smooth muscle and recombinant human acetylcholinesterase jst.go.jpnih.govnih.gov. While these models have provided foundational insights, the development and application of more advanced preclinical models are essential for a comprehensive mechanistic understanding.
Future research should focus on establishing sophisticated in vitro models, such as human-derived induced pluripotent stem cell (iPSC) models differentiated into specific cholinergic neurons or neuromuscular junction co-cultures. These models could offer a more physiologically relevant platform to study the drug's effects on human cholinergic systems, including receptor expression, synaptic plasticity, and long-term cellular adaptations. Organ-on-a-chip technologies, mimicking the complexity of the urinary bladder or neuromuscular tissue, could provide high-throughput platforms for detailed mechanistic investigations and drug screening.
In in vivo studies, the utilization of genetically engineered animal models that recapitulate specific cholinergic deficits or disease pathologies (e.g., myasthenia gravis models with defined receptor abnormalities or models of neurogenic bladder dysfunction) would allow for a more precise assessment of distigmine bromide's therapeutic efficacy and underlying mechanisms. Advanced imaging techniques, coupled with microdialysis in animal brains, could further elucidate the drug's central effects on acetylcholine (B1216132) levels and downstream neuronal activity, providing insights into its potential impact on cognitive or behavioral functions nih.gov. Furthermore, the application of unbiased large-scale in vivo screens, as demonstrated in other neuromuscular disorders using models like zebrafish, could identify novel therapeutic targets or synergistic interactions researchgate.net.
Integration of Multi-Omics Approaches in Distigmine Bromide Research
The integration of multi-omics approaches represents a powerful future direction for distigmine bromide research, offering a holistic view of its biological effects and potential new applications. Multi-omics, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide an integrated understanding of complex biological processes, disease progression, and therapeutic efficacy researchgate.netnih.gov.
By applying transcriptomics (e.g., RNA sequencing) to tissues or cells treated with distigmine bromide, researchers can identify global changes in gene expression profiles, revealing previously unappreciated molecular pathways influenced by the drug. Proteomics, utilizing mass spectrometry, can complement these findings by quantifying protein expression and post-translational modifications, offering direct insights into the functional machinery affected by distigmine bromide researchgate.net. Metabolomics can further delineate the downstream metabolic consequences of cholinergic modulation, identifying altered metabolic pathways that contribute to the drug's therapeutic or off-target effects.
Such integrated multi-omics analyses, as successfully demonstrated in studies of centronuclear myopathies, can identify common molecular signatures across different disease forms and therapeutic interventions, potentially revealing novel biomarkers of drug response or resistance researchgate.net. For distigmine bromide, this approach could elucidate how its long-lasting cholinesterase inhibition translates into specific molecular and cellular adaptations, identify novel therapeutic targets, and uncover previously unrecognized pleiotropic effects. The vast datasets generated from multi-omics studies can then be analyzed using advanced computational biology, machine learning, and artificial intelligence to reconstruct signaling networks, predict drug responses, and guide the development of personalized treatment strategies nih.govbohrium.com.
Q & A
Q. What experimental models are used to evaluate the pharmacological effects of distigmine bromide on urinary bladder contractility?
Distigmine bromide’s effects on bladder function are typically studied using in vivo cystometry in animal models (e.g., guinea pigs or rats). Intravesical pressure (IVP) measurements, particularly IVPmax, are recorded after intravenous administration (0.01–0.1 mg/kg). Blood acetylcholinesterase (AChE) activity is simultaneously monitored to correlate pharmacological effects with enzyme inhibition . For example, studies show sustained bladder contractions and AChE inhibition for up to 12 hours post-administration, supporting its use in underactive bladder .
Q. How does distigmine bromide inhibit acetylcholinesterase (AChE), and what methodological approaches validate this mechanism?
Distigmine bromide is a carbamate-type reversible AChE inhibitor. Its mechanism involves covalent binding to the AChE active site, prolonging acetylcholine availability. Methodologically, AChE activity is measured using spectrophotometric assays (e.g., Ellman’s method) in whole blood or tissue homogenates. Iso-OMPA, a butyrylcholinesterase inhibitor, is often used to isolate AChE-specific effects. PK/PD studies in rats demonstrate a dose-dependent relationship between plasma distigmine levels and AChE inhibition, with LC-MS/MS quantifying drug concentrations .
Q. What analytical techniques ensure the purity and stability of distigmine bromide in pharmaceutical formulations?
Purity is assessed via thin-layer chromatography (TLC) using cellulose plates and a solvent mixture of 1-butanol, water, ethanol, and acetic acid (8:3:2:1). Related substances are quantified by comparing sample spots to a diluted standard under UV light (254 nm). Water content is determined by volumetric titration (<1.0%), and residue on ignition is limited to <0.1% . Assays employ UV-Vis spectrophotometry at 270 nm and 241 nm for tablet dissolution testing .
Advanced Research Questions
Q. How do pharmacokinetic/pharmacodynamic (PK/PD) models explain the delayed and sustained AChE inhibition by distigmine bromide?
PK/PD analyses in rats reveal a clockwise hysteresis between plasma concentration and AChE inhibition, indicating a time lag. An effect compartment model resolves this delay, where distigmine’s inhibitory effect correlates with its concentration in a hypothetical compartment (not plasma). The sigmoid Emax model estimates an IC50 of 0.4 ng/mL, suggesting high potency. This model predicts sustained inhibition (>12 hours) even after plasma clearance, critical for dosing optimization .
Q. What contradictions exist between preclinical efficacy and clinical utility of distigmine bromide in treating detrusor underactivity?
Preclinical studies demonstrate robust bladder contractility enhancement in animal models, but clinical adoption remains limited. For instance, while distigmine increases IVPmax in rats, human trials report variable outcomes due to comorbidities (e.g., neurogenic bladder) and cholinergic side effects (e.g., diarrhea). The European Association of Urology (2011) notes insufficient evidence to recommend distigmine as a first-line therapy, highlighting translational challenges .
Q. How can combination therapies (e.g., α-blockers + distigmine) improve outcomes in urinary retention, and what experimental designs validate this?
Synergistic effects are observed in studies combining distigmine with α-blockers (e.g., urapidil) or acotiamide (a muscarinic receptor antagonist). For example, a trial in female patients with acute urinary retention (AUR) showed a 100% success rate for trial without catheter (TWOC) when distigmine was combined with acotiamide. Experimental designs use randomized, double-blind protocols with urodynamic parameters (e.g., post-void residual volume) as endpoints. However, long-term safety data are lacking .
Q. What methodologies address the challenges of quantifying distigmine bromide in biological matrices during PK studies?
LC-MS/MS is the gold standard for plasma quantification due to distigmine’s low therapeutic concentration (ng/mL). Sample preparation involves protein precipitation with acetonitrile, followed by chromatographic separation using a C18 column. Electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) enhance sensitivity. Validation parameters (linearity, precision, accuracy) must meet FDA/EMA guidelines .
Q. How do structural modifications of distigmine bromide influence its pharmacological profile compared to other cholinesterase inhibitors?
Distigmine’s hexamethylene-linked dimeric structure (two pyridostigmine molecules) confers prolonged AChE inhibition versus shorter-acting agents like neostigmine. Computational docking studies show the hexamethylene chain enhances binding to peripheral anionic sites of AChE, reducing dissociation rates. In vitro assays comparing IC50 values across inhibitors (e.g., pyridostigmine vs. distigmine) validate its superior duration .
Methodological Considerations
- Animal Models : Use guinea pigs for bladder studies due to physiological similarity to humans in cholinergic innervation .
- Dose Optimization : Conduct PK/PD modeling to balance efficacy (AChE inhibition >50%) with safety (avoiding cholinergic crisis) .
- Analytical Validation : Include system suitability tests (e.g., tailing factor <2) in chromatographic assays to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
